Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate
Description
Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate (CAS: 1048916-84-2) is a β-keto ester compound with the molecular formula C₁₂H₁₁F₃O₃ and a molar mass of 260.21 g/mol . Structurally, it features a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring, coupled with a methyl ester group. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antidiabetic agents, owing to its ability to undergo stereoselective enzymatic transformations .
The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it valuable in drug design. Its β-keto ester moiety also enables participation in cascade reactions, such as transaminase-mediated amination, to generate chiral amines for active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
methyl 3-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-18-11(17)7-10(16)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZZCICMAOOKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-trifluoromethylbenzaldehyde and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate compound.
Esterification: The intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate serves as a valuable building block in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it an essential intermediate in creating pharmaceuticals and agrochemicals. The compound can undergo:
- Oxidation : Producing carboxylic acids when treated with oxidizing agents like potassium permanganate.
- Reduction : Converting the keto group to hydroxyl groups using reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution : Leading to the formation of various derivatives depending on the nucleophile used.
Biological Research
In biological applications, this compound is utilized in studies focusing on:
- Enzyme Inhibition : The compound's interaction with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
- Protein-Ligand Interactions : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating studies on receptor functions and signaling pathways.
Pharmaceutical Development
This compound is particularly significant in pharmaceutical research:
- Intermediate for Drug Synthesis : It is used in synthesizing drugs targeting metabolic disorders and other conditions due to its structural features that enhance biological activity.
- Quality Control Standards : As a reference standard, it assists in ensuring the accuracy of analytical techniques like chromatography and spectroscopy, especially in the development of closely related compounds such as Sitagliptin, a medication for type 2 diabetes.
Agrochemical Applications
The compound's unique reactivity makes it suitable for developing agrochemicals. Its properties enable it to act as an effective precursor for various pesticides and herbicides, contributing to agricultural productivity.
Analytical Chemistry
This compound is employed as a working standard or secondary reference standard in analytical methods. This role is crucial for:
- Chromatography : Ensuring accurate identification and quantification of target molecules during analysis.
- Spectroscopy : Assisting in the characterization of new compounds by providing a benchmark for comparison.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound across different fields:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Pharmaceutical Synthesis | Identified as a key intermediate in synthesizing novel anti-diabetic agents. |
| Johnson & Lee, 2022 | Enzyme Inhibition | Demonstrated significant inhibition of specific metabolic enzymes, suggesting therapeutic potential. |
| Zhang et al., 2021 | Agrochemical Development | Developed a new herbicide formulation based on this compound, showing improved efficacy over existing products. |
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate with three analogs, focusing on structural variations, physicochemical properties, and applications.
Methyl 3-Oxo-4-(2,4,5-Trifluorophenyl)butanoate
- CAS : 769195-26-8
- Molecular Formula : C₁₁H₉F₃O₃
- Molar Mass : 246.18 g/mol
- Substituents : 2,4,5-Trifluorophenyl group, methyl ester
- Applications: Direct precursor to 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, an intermediate for Sitagliptin (antidiabetic drug) .
- Key Differences :
- The 2,4,5-trifluorophenyl group introduces multiple electron-withdrawing fluorine atoms at ortho, meta, and para positions, increasing steric hindrance compared to the para-substituted trifluoromethyl group.
- Lower molar mass (246.18 vs. 260.21 g/mol) due to fewer carbon atoms in the ester group and fluorine atoms replacing -CF₃ .
Ethyl 3-Oxo-4-(2,4,5-Trifluorophenyl)butanoate
- CAS : 1151240-88-8
- Molecular Formula : C₁₂H₁₁F₃O₃
- Molar Mass : 260.21 g/mol
- Substituents : 2,4,5-Trifluorophenyl group, ethyl ester
- Applications : Used in enzymatic cascades for chiral amine synthesis; ethyl ester improves solubility in organic media compared to methyl esters .
- Key Differences :
Ethyl 3-Oxo-4-(p-Tolyl)butanoate
- CAS: Not provided
- Molecular Formula : C₁₃H₁₆O₃
- Molar Mass : 220.26 g/mol
- Substituents : p-Tolyl (-C₆H₄CH₃) group, ethyl ester
- Applications: Model compound for studying non-fluorinated analogs in drug synthesis.
- Key Differences :
Comparative Data Table
| Property | This compound | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Ethyl 3-oxo-4-(p-tolyl)butanoate |
|---|---|---|---|---|
| CAS | 1048916-84-2 | 769195-26-8 | 1151240-88-8 | Not available |
| Molecular Formula | C₁₂H₁₁F₃O₃ | C₁₁H₉F₃O₃ | C₁₂H₁₁F₃O₃ | C₁₃H₁₆O₃ |
| Molar Mass (g/mol) | 260.21 | 246.18 | 260.21 | 220.26 |
| Substituents | 4-CF₃, methyl ester | 2,4,5-F₃, methyl ester | 2,4,5-F₃, ethyl ester | p-CH₃, ethyl ester |
| Key Applications | Protease inhibitors, chiral intermediates | Sitagliptin intermediate | Enzymatic cascade reactions | Non-fluorinated model studies |
| Boiling Point | Not reported | Not reported | >300°C (estimated) | 309.2°C |
| XLogP3 | Not reported | Not reported | 2.2 | Not reported |
Research Findings and Reactivity Insights
- Enzymatic Reactivity: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate exhibits high reactivity in transaminase-mediated reactions (kcat: 69.49 min⁻¹ for native transaminase activity) due to its fluorine substitution pattern, which enhances electrophilicity at the β-keto position . The trifluoromethyl analog may show reduced activity in such reactions due to steric bulk but improved metabolic stability .
- Solubility and Stability : Ethyl esters (e.g., CAS 1151240-88-8) demonstrate better solubility in organic solvents than methyl esters, facilitating large-scale syntheses. However, methyl esters are preferred for volatility in purification processes .
- Electronic Effects: The p-tolyl variant (Ethyl 3-oxo-4-(p-tolyl)butanoate) lacks electron-withdrawing groups, resulting in slower amination rates compared to fluorinated analogs .
Biological Activity
Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate is a compound of increasing interest in medicinal chemistry due to its significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane permeability and interaction with intracellular targets. The presence of this group is crucial for its biological activity, as it influences the compound's ability to interact with various enzymes and receptors.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group facilitates its penetration into cell membranes, enabling it to modulate enzyme activity or receptor function. This modulation can lead to various biological effects, including enzyme inhibition and alterations in signaling pathways.
Enzyme Inhibition
This compound has demonstrated significant enzyme inhibition capabilities. It is particularly effective against various enzymes involved in metabolic pathways. Studies indicate that the compound can inhibit key enzymes, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders .
Protein-Ligand Interactions
The compound also exhibits strong protein-ligand interaction properties. Its ability to bind to specific proteins enhances its potential as a therapeutic agent. Research has shown that it can effectively modulate protein functions, making it valuable in drug development.
Case Studies and Research Findings
- Anti-Cancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the inhibition of specific signaling pathways .
- Anti-Inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes .
- Neuroprotective Properties : Recent studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease by modulating neurotransmitter systems and reducing oxidative stress .
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
